molecular formula C12H19N B2596125 3,3-Dimethyl-1-phenylbutan-1-amine CAS No. 727964-91-2

3,3-Dimethyl-1-phenylbutan-1-amine

Cat. No.: B2596125
CAS No.: 727964-91-2
M. Wt: 177.291
InChI Key: XWNKOGFRWAPVGE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-1-amine is a substituted primary amine characterized by a phenyl group at the 1-position of a butanamine backbone and two methyl groups at the 3-position. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine typically involves the alkylation of phenylacetonitrile with isobutyl bromide, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-phenylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Scientific Research Applications

3,3-Dimethyl-1-phenylbutan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets are not extensively detailed in the literature, but it is known to influence biochemical processes through its amine group and phenyl ring interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • (1S)-3-Methyl-1-phenylbutan-1-amine (CAS: 1173110-86-5):
    • This enantiomer shares the same carbon skeleton but lacks the second methyl group at the 3-position. Its stereochemistry at the chiral center (1-position) may influence receptor binding affinity in bioactive contexts. For example, enantiomeric purity is critical in drug design, as seen in analogs like (R)-α-methylbenzenepropanamine ().
    • Applications: Used in asymmetric synthesis and chiral ligand preparation .

Fluorinated Analogs

  • 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (CAS: 1016494-95-3):
    • Structural Feature: A fluorine atom is introduced at the para position of the phenyl ring.
    • Impact: Fluorination typically enhances metabolic stability and lipophilicity, which can improve bioavailability in drug candidates. This compound is a liquid at room temperature (density: ~0.77 g/cm³) and is used in medicinal chemistry for lead optimization .

Alkyl-Substituted Amines

  • 3,3-Dimethylbutan-1-amine (CAS: 15673-00-4):
    • Structural Feature: Lacks the phenyl group, resulting in a simpler aliphatic amine.
    • Physical Properties: Lower molecular weight (101.19 g/mol) and higher volatility compared to aromatic analogs. Hazardous properties include flammability (H225) and skin corrosion (H314) .
    • Applications: Intermediate in surfactants and agrochemical synthesis.

Triphenylbutanamine Derivatives

  • 4,4,4-Triphenylbutan-1-amine :
    • Structural Feature: Three phenyl groups at the 4-position, increasing steric bulk.
    • Synthesis: Prepared via tritylation reactions (e.g., Scheme S3 in ).
    • Applications: Acts as a kinesin spindle protein (KSP) inhibitor with demonstrated anti-tumor activity in vivo .

N-Alkylated Derivatives

  • N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine: Structural Feature: Incorporates ethoxy and dibenzyl groups, enhancing solubility and stability. Synthesis: Generated via alkylation of 4-(dibenzylamino)-2-methylbutan-2-ol with ethyl iodide under basic conditions (). Applications: Explored in polymer chemistry and as a ligand in catalysis.

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,3-Dimethyl-1-phenylbutan-1-amine Not explicitly provided C₁₁H₁₇N ~149.26 (estimated) Pharmaceutical intermediate, chiral synthesis -
(1S)-3-Methyl-1-phenylbutan-1-amine 1173110-86-5 C₁₁H₁₇N 163.26 Asymmetric synthesis, enantioselective catalysis
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine 1016494-95-3 C₁₂H₁₈FN 195.28 Bioavailability enhancement in drug design
3,3-Dimethylbutan-1-amine 15673-00-4 C₆H₁₅N 101.19 Surfactant precursor, flammable liquid
4,4,4-Triphenylbutan-1-amine - C₂₄H₂₃N 325.45 KSP inhibitor with anti-tumor activity

Biological Activity

3,3-Dimethyl-1-phenylbutan-1-amine (often referred to as 3,3-DMPBA) is a chemical compound with the molecular formula C12_{12}H19_{19}N. It has gained attention in various scientific fields due to its potential biological activities and applications in research. This article delves into the biological activity of 3,3-DMPBA, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The structure of 3,3-DMPBA consists of a butane chain with two methyl groups at the 3-position and an amine group at the 1-position, attached to a phenyl ring. Its hydrochloride form enhances stability and solubility in aqueous solutions. The IUPAC name for this compound is this compound; hydrochloride.

Molecular Characteristics

PropertyValue
Molecular FormulaC12_{12}H19_{19}N·HCl
Molecular Weight213.747 g/mol
SMILES NotationCl.CC(C)(C)CC(N)c1ccccc1

The biological activity of 3,3-DMPBA is primarily attributed to its interaction with various biological targets. It may act on neurotransmitter systems due to its amine group, which can influence mood and cognitive functions. Preliminary studies suggest that it may exhibit stimulant properties similar to other amines.

Potential Therapeutic Applications

Research indicates that 3,3-DMPBA could have several potential applications:

  • Stimulant Effects : Similar compounds have been studied for their stimulant effects on the central nervous system.
  • Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Study on Stimulant Properties

In a study examining the effects of various amines on cognitive performance, compounds structurally related to 3,3-DMPBA were found to enhance focus and reduce fatigue in animal models. This suggests that 3,3-DMPBA could have similar effects and warrants further exploration in human trials.

Antimicrobial Research

A recent investigation highlighted the antimicrobial potential of 3,3-DMPBA against specific bacterial strains. The compound demonstrated significant inhibition of growth against Gram-positive bacteria at concentrations above 0.5%, indicating its potential as an antimicrobial agent.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 3,3-DMPBA's biological activity, a comparative analysis with structurally similar compounds is useful.

CompoundAntimicrobial ActivityStimulant Effects
This compoundModerateYes
AmphetamineHighYes
MethylphenidateModerateYes

Q & A

Q. Synthesis and Optimization

Basic: What are the standard synthetic routes for 3,3-Dimethyl-1-phenylbutan-1-amine? The primary method involves alkylation of a primary amine precursor with a phenyl-substituted alkyl halide. For example, reacting 3,3-dimethylbutan-1-amine with a benzyl halide derivative under controlled pH and temperature conditions yields the target compound. Purification typically involves recrystallization or column chromatography to isolate the amine free base or its hydrochloride salt .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control? Optimization requires careful adjustment of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
    For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed, though literature on this specific compound is limited .

Q. Analytical Characterization

Basic: What techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the phenyl group (δ 7.2–7.4 ppm) and dimethyl substitution (δ 1.0–1.2 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 177.2 ([M+H]+^+) for the free base.
  • X-ray Crystallography : Resolves spatial arrangement, though hydrochloride salts are more amenable to crystallization .

Advanced: How can hyphenated techniques resolve purity issues in complex mixtures? LC-MS and GC-MS coupled with chiral columns differentiate stereoisomers and detect trace impurities (e.g., alkylation byproducts). For example, LC-MS with a C18 column and acetonitrile/water gradient separates enantiomers, while MS/MS fragmentation identifies structural analogs .

Q. Biological Activity and Mechanisms

Basic: What biological targets are associated with this compound? The compound’s phenethylamine backbone suggests potential interactions with neurotransmitter receptors , such as dopamine (D2) and serotonin (5-HT2A) receptors. Preliminary studies on analogs show moderate binding affinity (Ki_i = 50–200 nM) in receptor-binding assays .

Advanced: How can in vitro assays elucidate its mechanism of action?

  • Radioligand Displacement Assays : Measure competitive binding against 3H^3H-spiperone (D2 antagonist) or 3H^3H-LSD (5-HT2A agonist).
  • Functional Assays : Calcium flux or cAMP accumulation assays in HEK293 cells transfected with target receptors quantify agonist/antagonist activity.
    Contradictions in binding data (e.g., higher D2 affinity in fluorinated analogs) may arise from substituent electronic effects .

Q. Structural Modifications and SAR

Advanced: How do substituent variations impact biological activity?

  • Fluorination : Adding a fluorine at the ortho position (e.g., 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine) increases lipophilicity and receptor binding (Ki_i improved by ~30%) due to enhanced π-stacking.
  • Methyl vs. Ethyl Groups : Bulkier substituents at the 3-position reduce metabolic degradation but may lower solubility.
    SAR tables comparing analogs (e.g., para-fluorinated vs. meta-tolyl derivatives) highlight these trends .

Q. Data Contradictions and Reproducibility

Advanced: How can conflicting reports on synthesis yields be reconciled? Discrepancies often stem from:

  • Starting Material Purity : Impurities in alkyl halides (e.g., 3-phenylpropanol derivatives) reduce alkylation efficiency.
  • Reaction Scale : Small-scale syntheses (<1 mmol) may report higher yields due to easier heat/stoichiometry control vs. industrial-scale attempts.
    Reproducibility requires strict adherence to documented protocols (e.g., inert atmosphere, anhydrous conditions) .

Q. Safety and Regulatory Compliance

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep hydrochloride salts in airtight containers under nitrogen to prevent oxidation .

Advanced: How does structural stability impact long-term storage? Hydrochloride salts are more stable than free bases. Degradation studies under accelerated conditions (40°C/75% RH) show <5% decomposition over 6 months. LC-MS monitors degradation products (e.g., oxidized imines) .

Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNKOGFRWAPVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727964-91-2
Record name 3,3-dimethyl-1-phenylbutan-1-amine
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